molecular formula C17H13Cl2NO3S B2880430 N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide CAS No. 178970-84-8

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B2880430
CAS No.: 178970-84-8
M. Wt: 382.26
InChI Key: OWGXKQOZTOWCSV-UHFFFAOYSA-N
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Description

N-(2,3-Dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and oncology research. This compound, with a molecular formula of C17H13Cl2NO3S and a molecular weight of 382.3 g/mol, features a naphthalene core substituted with chlorine atoms and a hydroxyl group, linked to a 4-methylbenzenesulfonamide moiety . Its unique structure makes it a valuable building block for the synthesis of more complex molecules and a candidate for biochemical studies . In scientific research, this chemical class has demonstrated potential in targeting critical pathways in cancer cells. Related sulfonamide-based compounds have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting Complex I of the electron transport chain . This inhibition disrupts cellular energy production, which is a promising therapeutic strategy for OXPHOS-dependent cancers, such as certain subtypes of pancreatic cancer . Furthermore, structurally similar N-(4-hydroxynaphthalen-1-yl)arylsulfonamide compounds have been developed as selective small-molecule inhibitors of Myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein that allows cancer cells to evade programmed cell death, and its overexpression is linked to tumor progression and resistance to chemotherapy. Inhibiting Mcl-1 can therefore restore apoptosis in cancer cells . Researchers can utilize this high-quality compound for in vitro studies to explore these and other mechanisms. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-10-6-8-11(9-7-10)24(22,23)20-16-12-4-2-3-5-13(12)17(21)15(19)14(16)18/h2-9,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGXKQOZTOWCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C3=CC=CC=C32)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide typically involves the following steps:

    Naphthalene Derivative Preparation: The starting material, 2,3-dichloronaphthalene, is subjected to hydroxylation to introduce the hydroxyl group at the 4-position.

    Sulfonamide Formation: The hydroxylated naphthalene derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while substitution of chlorine atoms can introduce various functional groups.

Scientific Research Applications

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might influence biochemical pathways, altering cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with two analogs: Tolbutamide () and N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ().

Compound Core Structure Substituents Functional Groups Therapeutic Use (Inferred)
N-(2,3-Dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide Naphthalene 2,3-dichloro; 4-hydroxyl; 1-(4-methylbenzenesulfonamide) Sulfonamide, Cl, OH Potential anti-inflammatory
Tolbutamide (N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide) Benzene 4-methylbenzenesulfonamide; butylurea Sulfonylurea, CH₃ Oral hypoglycemic (diabetes)
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Benzene (double sulfonamide) 2,3-dimethylphenyl; 4-fluoro; 4-fluorophenylsulfonyl Dual sulfonamide, F, CH₃ Synthetic intermediate

Key Structural Differences and Implications

Aromatic Core: The naphthalene system in the target compound provides extended π-conjugation and bulkiness compared to the single benzene rings in Tolbutamide and the double sulfonamide analog. This may enhance binding to hydrophobic enzyme pockets or reduce solubility in polar solvents .

Substituent Effects: Chlorine vs. Fluorine: The electron-withdrawing Cl groups in the target compound may increase stability and electrophilic reactivity compared to the fluorine-substituted analog (). Fluorine’s smaller size and higher electronegativity could alter electronic distribution and metabolic resistance . Sulfonamide Linkage: Unlike Tolbutamide’s sulfonylurea group (which targets pancreatic β-cells), the target compound’s sulfonamide lacks a urea moiety, suggesting divergent biological targets, possibly cyclooxygenase (COX) inhibition akin to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Considerations :

  • The unexpected formation of the double sulfonamide in highlights the sensitivity of sulfonylation reactions to steric and electronic effects. The target compound’s synthesis likely requires precise control to avoid similar side products .

Research Findings and Inferred Properties

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound may enhance water solubility compared to Tolbutamide (which relies on urea for solubility) and the fluorinated double sulfonamide (more lipophilic due to fluorine and dual aryl groups) .
  • Melting Point : Chlorine’s bulkiness and strong intermolecular interactions (e.g., halogen bonding) likely result in a higher melting point than fluorine-substituted analogs .

Biological Activity

N-(2,3-Dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a naphthalene moiety substituted with chlorine and hydroxyl groups, as well as a sulfonamide functional group. Understanding its biological activity is crucial for assessing its therapeutic potential.

  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₂S
  • Molecular Weight : 335.24 g/mol
  • CAS Number : 126833-17-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that sulfonamides often function through the inhibition of enzymes involved in folate synthesis, particularly dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical for bacterial growth and survival.

Inhibition of Dihydropteroate Synthase (DHPS)

Studies have shown that compounds similar to this compound can effectively inhibit DHPS, leading to a reduction in folate production in bacteria. This mechanism is vital for the development of antibacterial agents.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. The inhibition of specific kinases involved in cancer cell proliferation has been observed. For instance, similar benzamide derivatives have shown promise in inhibiting RET kinase activity, which is implicated in various cancers.

Biological Activity Data

Biological Activity Effect Reference
Inhibition of DHPSAntibacterial activity
RET Kinase InhibitionAnticancer properties
Cytotoxicity against cancer cellsInduction of apoptosis

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Potential

A recent study explored the effects of this compound on human cancer cell lines. The findings demonstrated that the compound induced apoptosis in treated cells, suggesting a potential role as an anticancer agent. The mechanism was linked to the downregulation of key survival pathways within the cells.

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